molecular formula BrH4N B584713 Ammonium-15N bromide CAS No. 39466-31-4

Ammonium-15N bromide

Cat. No.: B584713
CAS No.: 39466-31-4
M. Wt: 98.936
InChI Key: SWLVFNYSXGMGBS-IEOVAKBOSA-N
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Description

Azane, also known as ammonia, is the simplest form of a class of compounds known as azanes . Azanes are acyclic, saturated hydronitrogens, which means they consist only of hydrogen and nitrogen atoms and all bonds are single bonds . Azane;hydrobromide has a molecular formula of H4Br15N .


Synthesis Analysis

Azanes can be synthesized through the oxidation of tertiary amines by reagents such as hydrogen peroxide . The expected product of this reaction is an azane oxide .


Molecular Structure Analysis

Azanes have a general chemical formula of NnHn+2 . Each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom (H-N bonds) . The number of nitrogen atoms is used to define the size of the azane .


Chemical Reactions Analysis

Azanes are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion (functional groups) of the molecule .


Physical and Chemical Properties Analysis

Azanes are pnictogen hydrides, consisting only of hydrogen and nitrogen atoms with all bonds being single bonds . The molecular weight of Azane;hydrobromide is 98.936 Da .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of 3-azabicyclo[3.3.1] nonane hydrobromide, a compound related to Azane;hydrobromide, was determined using X-ray diffraction, revealing a chair-chair conformation influenced by steric repulsion between hydrogen atoms (Dobler & Dunitz, 1964).

  • Synthesis and Applications in Medicinal Chemistry : Azabicyclo compounds, such as 1-azabicyclo[1.1.0]butane, synthesized from compounds including Azane;hydrobromide, are used in creating azetidine derivatives, which are significant in the synthesis of antibiotics like L-084 (Hayashi et al., 1999).

  • Polymer Science and Nanotechnology : The oxidative polymerization of aniline, in which Azane;hydrobromide can play a role, leads to the creation of azanes. These are polymers containing a N-N backbone, forming microspherical structures with potential applications in nanoscience (Venancio et al., 2006).

  • Chemical Mechanisms in Synthesis : The synthesis of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide is an example of a reaction pathway involving Azane;hydrobromide, illustrating important mechanistic aspects in the creation of strained molecules with potential chemical applications (Hayashi et al., 2004).

  • Development of Bioinks : Azane derivatives have been explored in the development of bioinks for 3D bioprinting, leveraging the biocompatible and chemical properties of azide and alkyne modified cellulose derivatives (Mohamed et al., 2020).

  • Pharmaceutical Research : Azepane-based compounds, structurally related to Azane;hydrobromide, have shown a wide range of pharmacological properties and are used in developing therapeutic agents for various diseases, showcasing the significance of this chemical class in drug discovery (Zha et al., 2019).

Future Directions

Azane, in the form of ammonia, is being explored for its potential use as a green fuel in the shipping industry . Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology .

Properties

IUPAC Name

azane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H3N/h1H;1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVFNYSXGMGBS-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH3].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746089
Record name azane;hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39466-31-4
Record name azane;hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N bromide
Reactant of Route 2
Ammonium-15N bromide
Reactant of Route 3
Ammonium-15N bromide
Reactant of Route 4
Ammonium-15N bromide
Reactant of Route 5
Ammonium-15N bromide
Reactant of Route 6
Ammonium-15N bromide

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